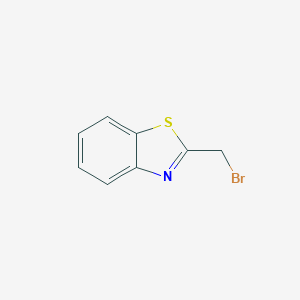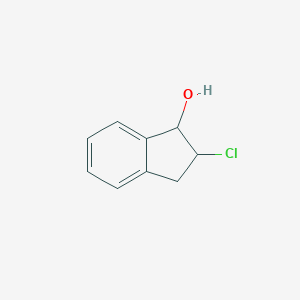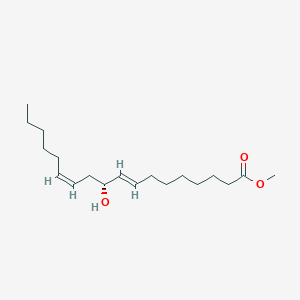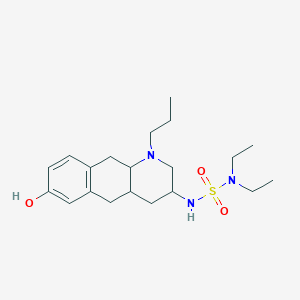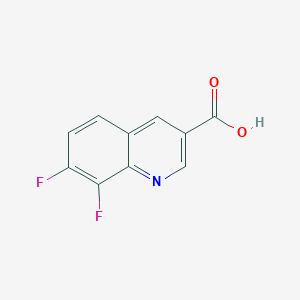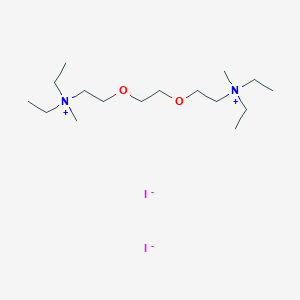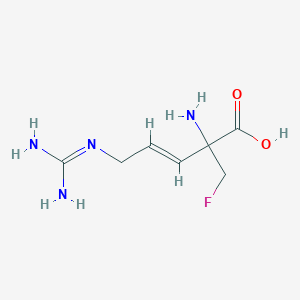
alpha-Fluoromethyl-3,4-dehydroarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Fluoromethyl-3,4-dehydroarginine (FMDA) is a chemical compound that has been gaining interest in the scientific community due to its potential applications in biochemical and physiological research. FMDA is a derivative of arginine, an amino acid that plays a crucial role in the synthesis of proteins and the regulation of metabolic processes. FMDA is synthesized through a complex chemical process that involves the use of various reagents and catalysts.
Mecanismo De Acción
Alpha-Fluoromethyl-3,4-dehydroarginine works by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production. alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to inhibit the activity of other enzymes involved in arginine metabolism, including arginine decarboxylase and arginyl-tRNA synthetase.
Efectos Bioquímicos Y Fisiológicos
Alpha-Fluoromethyl-3,4-dehydroarginine has been shown to have various biochemical and physiological effects. In addition to its ability to increase NO production, alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). alpha-Fluoromethyl-3,4-dehydroarginine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Fluoromethyl-3,4-dehydroarginine in lab experiments is its ability to selectively inhibit arginase activity without affecting other enzymes involved in arginine metabolism. This allows researchers to study the specific effects of arginase inhibition on various physiological processes. However, one limitation of using alpha-Fluoromethyl-3,4-dehydroarginine is its potential toxicity at high concentrations. Careful dosing and monitoring of alpha-Fluoromethyl-3,4-dehydroarginine concentrations are necessary to ensure accurate and safe results.
Direcciones Futuras
There are several future directions for the study of alpha-Fluoromethyl-3,4-dehydroarginine. One potential application is in the treatment of cancer. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Another potential application is in the treatment of diabetes. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. Further research is needed to determine the safety and efficacy of alpha-Fluoromethyl-3,4-dehydroarginine in these applications. Additionally, the development of new synthesis methods for alpha-Fluoromethyl-3,4-dehydroarginine may improve its accessibility and reduce its cost, making it more widely available for research purposes.
Métodos De Síntesis
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the protection of the guanidine group of arginine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of a fluoromethyl group using a reagent such as difluoromethylornithine. The Boc group is then removed using an acid such as trifluoroacetic acid, resulting in the formation of alpha-Fluoromethyl-3,4-dehydroarginine.
Aplicaciones Científicas De Investigación
Alpha-Fluoromethyl-3,4-dehydroarginine has been used in various scientific research applications due to its ability to inhibit arginine metabolism. One such application is in the study of nitric oxide (NO) synthesis. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. alpha-Fluoromethyl-3,4-dehydroarginine has been shown to inhibit NO synthesis by inhibiting the activity of arginase, an enzyme that converts arginine to ornithine. This inhibition leads to an increase in the availability of arginine for NO synthesis, resulting in increased NO production.
Propiedades
Número CAS |
109857-48-9 |
|---|---|
Nombre del producto |
alpha-Fluoromethyl-3,4-dehydroarginine |
Fórmula molecular |
C7H13FN4O2 |
Peso molecular |
204.2 g/mol |
Nombre IUPAC |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
Clave InChI |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
SMILES canónico |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Sinónimos |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



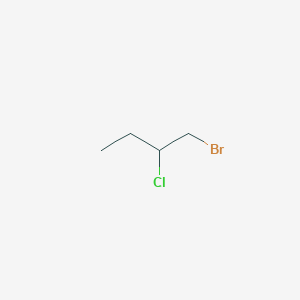
![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
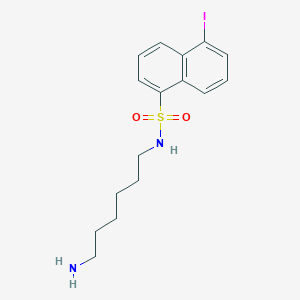
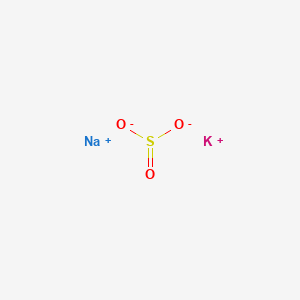
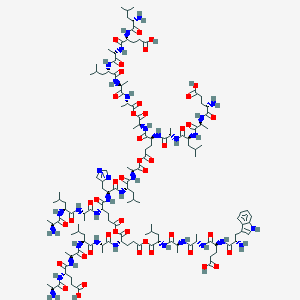
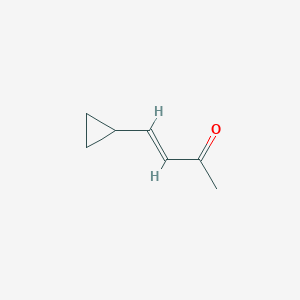
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

